molecular formula C12H20N4O2S B14677065 3-Pyridinesulfonamide, N,N-dimethyl-6-(4-methyl-1-piperazinyl)- CAS No. 38029-92-4

3-Pyridinesulfonamide, N,N-dimethyl-6-(4-methyl-1-piperazinyl)-

Cat. No.: B14677065
CAS No.: 38029-92-4
M. Wt: 284.38 g/mol
InChI Key: AHUUBRNXCPBSRD-UHFFFAOYSA-N
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Description

3-Pyridinesulfonamide, N,N-dimethyl-6-(4-methyl-1-piperazinyl)- is a chemical compound known for its unique structure and properties It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinesulfonamide, N,N-dimethyl-6-(4-methyl-1-piperazinyl)- typically involves the reaction of 3-pyridinesulfonyl chloride with N,N-dimethyl-4-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinesulfonamide, N,N-dimethyl-6-(4-methyl-1-piperazinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

3-Pyridinesulfonamide, N,N-dimethyl-6-(4-methyl-1-piperazinyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyridinesulfonamide, N,N-dimethyl-6-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The compound’s sulfonamide group is crucial for its binding affinity and inhibitory activity.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with antimicrobial properties.

    Sulfadiazine: Used in combination with other drugs to treat infections.

    Sulfamethazine: Commonly used in veterinary medicine.

Uniqueness

3-Pyridinesulfonamide, N,N-dimethyl-6-(4-methyl-1-piperazinyl)- stands out due to its unique structure, which combines a pyridine ring with a sulfonamide group and a piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

38029-92-4

Molecular Formula

C12H20N4O2S

Molecular Weight

284.38 g/mol

IUPAC Name

N,N-dimethyl-6-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide

InChI

InChI=1S/C12H20N4O2S/c1-14(2)19(17,18)11-4-5-12(13-10-11)16-8-6-15(3)7-9-16/h4-5,10H,6-9H2,1-3H3

InChI Key

AHUUBRNXCPBSRD-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=C2)S(=O)(=O)N(C)C

Origin of Product

United States

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